2,5-Dimethoxyphenylboronic acid
Overview
Description
Synthesis Analysis
The synthesis of 2,5-dimethoxyphenylboronic acid involves several key steps, including the esterification of phenylboronic acids with alcohols and subsequent reactions to introduce the methoxy groups. An example is the preparation of ortho-lithiated derivatives of protected phenylboronic acids, which undergo reactions to yield various ortho-functionalized arylboronic acids, demonstrating a pathway to synthesize derivatives similar to 2,5-dimethoxyphenylboronic acid (Dąbrowski et al., 2007).
Molecular Structure Analysis
The molecular structure of 2,5-dimethoxyphenylboronic acid and its derivatives has been studied using various spectroscopic methods. DFT, FT-Raman, FT-IR, and NMR studies provide insights into the stable forms, molecular structures, vibrational wavenumbers, and chemical shifts of compounds like 2,6-dimethoxyphenylboronic acid, showcasing the utility of these techniques in understanding the structure of similar compounds (Alver & Parlak, 2010).
Chemical Reactions and Properties
2,5-Dimethoxyphenylboronic acid participates in a variety of chemical reactions, leveraging its boronic acid group for coupling reactions, such as Suzuki cross-coupling, to synthesize complex organic molecules. For instance, 2,2′-Dimethoxy-1,1′-binaphthyl-3,3′-diboronic acid serves as a key intermediate in Suzuki cross-coupling reactions, highlighting the role of dimethoxyphenylboronic acids in organic synthesis (Krátký et al., 1998).
Physical Properties Analysis
The physical properties of 2,5-dimethoxyphenylboronic acid derivatives, such as crystallization behavior and polymorphism, have been explored. Research on 2,6-Dimethoxyphenylboronic acid shows the control of crystallization polymorphic outcome and stabilization of metastable polymorphs by surfactants, indicating the influence of external factors on the physical properties of such compounds (Semjonova & Be̅rziṇš, 2022).
Chemical Properties Analysis
The chemical properties of 2,5-dimethoxyphenylboronic acids, including reactivity and interaction with other molecules, are crucial for their application in synthesis and materials science. Studies on the crystal structure and hydrogen bonding of ortho-substituted phenylboronic acids provide insights into the stabilizing effects of hydrogen bonds and the impact on the chemical properties of these compounds (Filthaus et al., 2008).
Scientific Research Applications
Synthesis of Ortho-functionalized Arylboronic Acids : This compound is useful for synthesizing a range of ortho-functionalized arylboronic acids and their derivatives, contributing significantly to organic chemistry research (Da̧browski et al., 2007).
Receptor Molecule in Sugar Recognition : It serves as a receptor molecule that can recognize sugar molecules, indicating its potential in developing new sensory systems for sugar molecules (Tsukagoshi & Shinkai, 1991).
Crystal Engineering : The compound acts as a monomeric structure, useful as a building block in crystal engineering (Cyrański et al., 2012).
Photoinitiator in Photocatalytic Hydroxylation : It is used as a photoinitiator for the photocatalytic hydroxylation of arylboronic acids, leading to the production of phenols under mild conditions (Sideri, Voutyritsa, & Kokotos, 2017).
Building Block for Covalent Organic Frameworks : 2,5-Dimethoxyphenylboronic acid is also a key building block for the formation of covalent organic frameworks, highlighting its role in materials science (Faury et al., 2013).
Drug Design and Development : It has been designed for the treatment of hyperproliferative and inflammatory disorders and cancer (Kucerovy et al., 1997).
Antibacterial Activity : Some derivatives of this compound show antibacterial activity against bacteria like Escherichia coli and Bacillus cereus, suggesting its potential in antimicrobial research (Adamczyk-Woźniak et al., 2021).
Experimental Oncology : Its derivatives are promising for experimental oncology, particularly as antiproliferative and proapoptotic compounds with a cell cycle-specific mode of action (Psurski et al., 2018).
Safety And Hazards
properties
IUPAC Name |
(2,5-dimethoxyphenyl)boronic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BO4/c1-12-6-3-4-8(13-2)7(5-6)9(10)11/h3-5,10-11H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOZLFNQLIKOGDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)OC)OC)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80370233 | |
Record name | 2,5-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.98 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethoxyphenylboronic acid | |
CAS RN |
107099-99-0 | |
Record name | 2,5-Dimethoxyphenylboronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80370233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,5-Dimethoxyphenylboronic Acid (contains varying amounts of Anhydride) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.